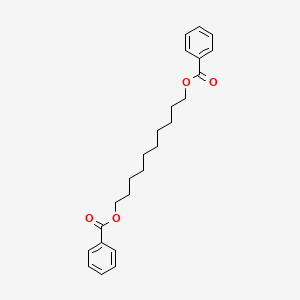

Decamethylene dibenzoate

Beschreibung

Decamethylene dibenzoate (chemical structure: C₆H₅COO-(CH₂)₁₀-OOCC₆H₅) is a diester compound formed by the esterification of decamethylene glycol (1,10-decanediol) with benzoic acid. Notably, dibenzoate esters are widely utilized in industrial applications (e.g., plasticizers) and bioactive natural products .

Eigenschaften

CAS-Nummer |

94160-13-1 |

|---|---|

Molekularformel |

C24H30O4 |

Molekulargewicht |

382.5 |

IUPAC-Name |

10-benzoyloxydecyl benzoate |

InChI |

InChI=1S/C24H30O4/c25-23(21-15-9-7-10-16-21)27-19-13-5-3-1-2-4-6-14-20-28-24(26)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2 |

InChI-Schlüssel |

JRQMQZLDGAFURO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCCCCCCCCCCOC(=O)C2=CC=CC=C2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Decamethylene dibenzoate; 1,10-Decanediol, dibenzoate; decane-1,10-diyl dibenzoate. |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Ester Hydrolysis and Degradation

Dibenzoate esters undergo hydrolysis as the primary degradation step. For DDB, the reaction likely proceeds via nucleophilic attack on the ester carbonyl group, releasing benzoic acid and a monoester intermediate:

Key Findings from Analogous Systems:

- Rate of Hydrolysis : Shorter-chain dibenzoates (e.g., D(EG)DB) hydrolyze faster than longer-chain derivatives due to steric and electronic effects .

- Catalytic Influence : Acidic or basic conditions accelerate hydrolysis. Enzymatic cleavage by Rhodococcus rhodochrous has been observed in biodegradation studies .

Table 1: Hydrolysis Rates of Dibenzoate Esters

| Compound | Half-Life (pH 7, 25°C) | Primary Products |

|---|---|---|

| Diethylene glycol DDB | ~48 hours | Monoester + Benzoic Acid |

| 1,6-Hexanediol DDB | ~24 hours | 6-(Benzoyloxy)hexanoic Acid |

Biodegradation Pathways

Microbial degradation of DDB would likely follow pathways observed in related compounds:

- Initial Hydrolysis : Release of benzoic acid and monoester.

- Oxidative Metabolism : For longer-chain monoesters (e.g., 1,6-hexanediol monobenzoate), β-oxidation degrades the aliphatic chain into carboxylic acids .

- Aromatic Ring Cleavage : Benzoic acid is further metabolized via the β-ketoadipate pathway .

Critical Factors :

- Chain Length : Longer aliphatic chains (e.g., decamethylene) may slow degradation due to reduced solubility and enzyme accessibility.

- Co-Substrates : Alkanes enhance biodegradation efficiency by inducing enzyme production in microbes .

Synthetic Routes

DDB can be synthesized via esterification of decamethylene glycol with benzoic acid. Key methods include:

Conventional Acid Catalysis

- Conditions : Excess benzoic acid, 105–150°C, 48–72 hours .

- Catalysts : Antimony acetate (Sb(OAc)) or ionic liquids (e.g., [HSO-pMIM]HSO) .

- Yield : >98% under optimized conditions .

Green Chemistry Approaches

- Solvent-Free Systems : Reduce waste and energy use .

- Recyclable Catalysts : Ionic liquids enable reuse without significant activity loss .

Table 2: Synthesis Parameters for Dibenzoate Esters

| Parameter | Diethylene Glycol DDB | 1,6-Hexanediol DDB |

|---|---|---|

| Temperature (°C) | 105–150 | 148–152 |

| Catalyst Loading (wt%) | 10 | 10 |

| Reaction Time (h) | 48 | 4.5 |

| Yield (%) | 98 | 99 |

Thermal and Oxidative Stability

DDB’s stability under heat or oxidation is influenced by its aliphatic chain:

- Thermal Decomposition : Above 200°C, decarboxylation may occur, releasing CO and forming alkenes .

- Oxidative Resistance : Longer chains provide better stability against autoxidation compared to shorter esters .

Environmental and Toxicological Considerations

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes the structural, functional, and applicative differences between decamethylene dibenzoate and related compounds:

Structural and Functional Analysis

- Aliphatic Chain Length: this compound’s C10 chain distinguishes it from shorter-chain analogs like DPGDB (C3) or ethylene glycol dibenzoate (C2).

- Bioactive Esters vs. Industrial Plasticizers: Multiflorane-type dibenzoates (e.g., Compound 4) demonstrate bioactivity (e.g., melanogenesis inhibition), whereas glycol dibenzoates like DPGDB are primarily industrial modifiers . This compound’s applications remain speculative but may bridge these roles depending on functionalization.

- Degradation Profiles : Ethylene glycol dibenzoate is susceptible to enzymatic hydrolysis by microbial strains (e.g., C2), whereas longer-chain dibenzoates (e.g., decamethylene) may exhibit slower degradation due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for decamethylene dibenzoate, and what methodological considerations ensure reproducibility?

- This compound is synthesized via esterification of decamethylene glycol (1,10-decanediol) with benzoyl chloride or benzoic acid derivatives. Key steps include:

- Acid-catalyzed reaction (e.g., concentrated H2SO4 or p-toluenesulfonic acid) under reflux conditions.

- Purification via recrystallization using ethanol or acetone to remove unreacted precursors .

Q. Which analytical techniques are most effective for structural and purity validation of this compound?

- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR to confirm ester linkage formation (δ ~4.3 ppm for –CH2O– and ~168 ppm for carbonyl) .

- Fourier-Transform Infrared Spectroscopy (FTIR): Peaks at ~1720 cm<sup>-1</sup> (C=O stretch) and ~1270 cm<sup>-1</sup> (C–O ester bond) .

- Mass Spectrometry (MS): Molecular ion peak at m/z 298 (C24H26O4<sup>+</sup>) for confirmation .

Q. What are the primary applications of this compound in polymer science, and how are these validated experimentally?

- It acts as a plasticizer in pressure-sensitive adhesives (PSAs) and polyamide blends. Compatibility testing involves:

- Blending with acrylic polymers or polyamide-6,10, followed by tensile testing and dynamic mechanical analysis (DMA) to assess flexibility .

- Glass transition temperature (Tg) reduction by 10–15°C, measured via Differential Scanning Calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

- Discrepancies may arise from varying heating rates or atmospheric conditions (e.g., N2 vs. air). A systematic approach includes:

- Conducting Thermogravimetric Analysis (TGA) at standardized heating rates (e.g., 10°C/min) under inert gas.

- Comparing decomposition onset temperatures across studies and identifying impurity sources via High-Performance Liquid Chromatography (HPLC) .

Q. What experimental designs optimize the catalytic efficiency of this compound synthesis?

- Design of Experiments (DOE): Vary catalysts (e.g., H2SO4, Amberlyst-15), temperatures, and solvent systems (toluene vs. xylene).

- Response Surface Methodology (RSM): Model reaction yield against parameters to identify optimal conditions (e.g., 95% yield at 120°C with Amberlyst-15) .

Q. How does alkyl chain length in diesters influence their plasticizing efficacy in polyamide matrices?

- Compare this compound (C10) with shorter (C6) and longer (C12) analogs:

- Tensile Testing: Longer chains enhance flexibility but reduce tensile strength (e.g., 15% elongation increase in PA-6,10 with C10 vs. C6) .

- DSC Analysis: Mid-length chains (C10) balance Tg reduction and crystallinity disruption .

Methodological Guidelines

- Data Contradiction Analysis: Cross-validate results using multiple techniques (e.g., TGA coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for decomposition byproducts) .

- Safety Protocols: this compound requires handling in fume hoods with nitrile gloves and eye protection due to mild dermal irritation risks .

Table 1: Comparative Properties of this compound in Polymer Blends

| Property | This compound (C10) | Dipropylene Glycol Dibenzoate (C3) |

|---|---|---|

| Tg Reduction | 10–15°C | 5–8°C |

| Tensile Strength Loss | 12–18% | 25–30% |

| Solubility in Acetone | High | Moderate |

| Data derived from PSA formulation studies . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.